2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid
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Overview
Description
2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid is a fluorinated organic compound with the molecular formula C9H7F3O3S and a molecular weight of 252.21 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety. The trifluoromethylthio group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethyl)phenylacetic acid with appropriate reagents to introduce the hydroxy group at the benzylic position
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid undergoes various chemical reactions, including:
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, sulfuric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate various biological processes, including inflammation and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Shares the trifluoromethyl group but lacks the hydroxy group, resulting in different chemical properties.
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid: Contains a thiazole ring and different substituents, leading to distinct biological activities.
Uniqueness
2-Hydroxy-2-(4-((trifluoromethyl)thio)phenyl)acetic acid is unique due to the presence of both the hydroxy and trifluoromethylthio groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific investigations .
Properties
Molecular Formula |
C9H7F3O3S |
---|---|
Molecular Weight |
252.21 g/mol |
IUPAC Name |
2-hydroxy-2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7F3O3S/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15) |
InChI Key |
FYASWYMCGJPQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)SC(F)(F)F |
Origin of Product |
United States |
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